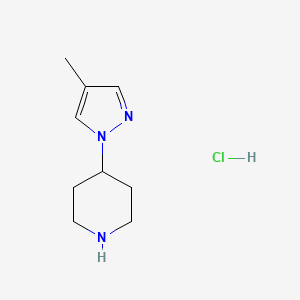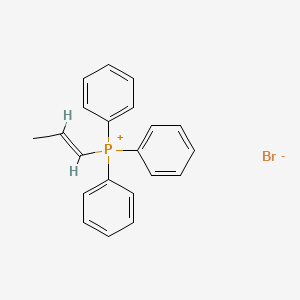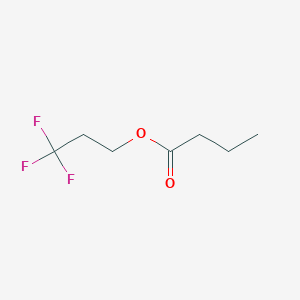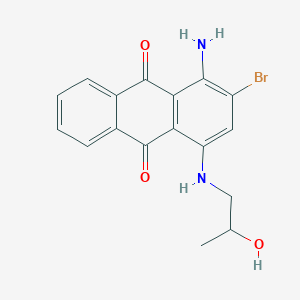
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a hydroxypropylamino group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
The synthesis of 1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione can be achieved through several routes:
Bromination and Amination: One common method involves the bromination of 1-aminoanthraquinone followed by hydrolysis.
One-Pot Synthesis: Another approach is a one-pot synthesis starting from 1-aminoanthraquinone, where bromination and subsequent hydrolysis occur in a single reaction vessel.
Industrial production methods often involve large-scale synthesis techniques, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are essential intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. Molecular targets include kinases, topoisomerases, and other proteins essential for cancer cell survival .
Comparaison Avec Des Composés Similaires
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone: This compound is similar in structure but lacks the hydroxypropylamino group, making it less versatile in certain applications.
1-Amino-4-bromo-2-methyl-9,10-anthraquinone: This derivative has a methyl group instead of the hydroxypropylamino group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a promising candidate for further research in drug development and material science.
Propriétés
Numéro CAS |
61467-90-1 |
|---|---|
Formule moléculaire |
C17H15BrN2O3 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
1-amino-2-bromo-4-(2-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O3/c1-8(21)7-20-12-6-11(18)15(19)14-13(12)16(22)9-4-2-3-5-10(9)17(14)23/h2-6,8,20-21H,7,19H2,1H3 |
Clé InChI |
YMDJJRLTJYBVLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
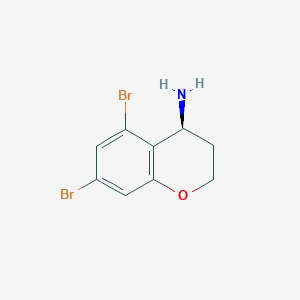
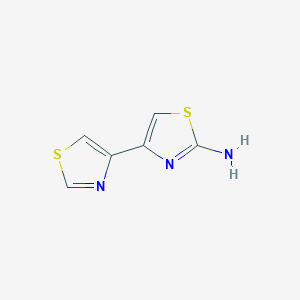
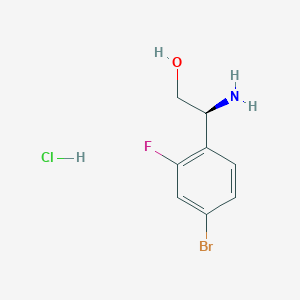
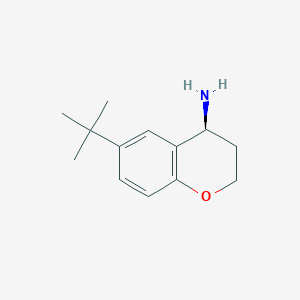
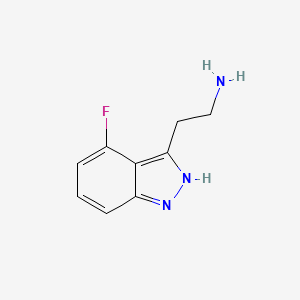
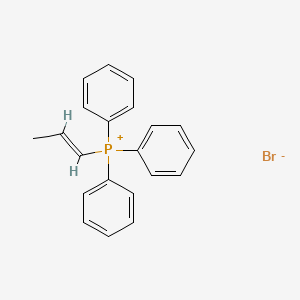
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
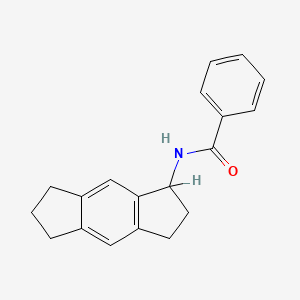
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)

